alpha-D-Lyxofuranose

Description

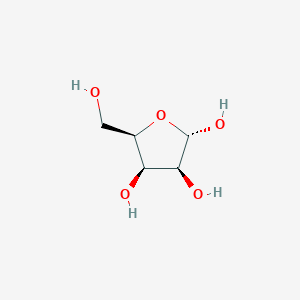

Structure

2D Structure

3D Structure

Properties

CAS No. |

25545-04-4 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5+/m1/s1 |

InChI Key |

HMFHBZSHGGEWLO-STGXQOJASA-N |

SMILES |

C(C1C(C(C(O1)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](O1)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

25545-04-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

alpha-D-Lyxofuranose |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to α-D-Lyxofuranose: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to α-D-Lyxofuranose. This information is intended to support research and development efforts in medicinal chemistry, glycobiology, and other related scientific fields. D-Lyxose, a rare aldopentose sugar, serves as a crucial building block for the synthesis of various biologically active molecules, including antiviral and antitumor agents.[1] The furanose form, and specifically the α-anomer, often plays a pivotal role in the stereochemistry and biological activity of these synthetic derivatives.

Chemical Structure

α-D-Lyxofuranose is the five-membered ring isomer of the monosaccharide D-lyxose. The "α" designation indicates that the hydroxyl group on the anomeric carbon (C1) is in an axial position, below the plane of the ring in its Haworth projection. The "D" configuration signifies the stereochemistry at the chiral center furthest from the anomeric carbon (C4), which is analogous to D-glyceraldehyde.

The IUPAC name for α-D-Lyxofuranose is (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol.

Molecular Structure:

-

Molecular Formula: C₅H₁₀O₅

-

Molecular Weight: 150.13 g/mol

Physicochemical Properties

| Property | Value | Source |

| Appearance | White crystalline solid | [2][3] |

| Melting Point | 106-107 °C | [3] |

| Boiling Point | Decomposes | |

| Solubility in Water | Readily soluble | [2] |

| Specific Rotation ([α]D) | Initial: +5.5° → Equilibrium: -14.0° (in water) | [4] |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Topological Polar Surface Area | 90.2 Ų |

Anomeric Equilibrium in Solution

In aqueous solution, D-lyxose undergoes mutarotation, establishing an equilibrium between its open-chain aldehyde form and its various cyclic pyranose and furanose anomers (α and β). The specific rotation of D-lyxose changes from an initial value of +5.5° to an equilibrium value of -14.0°, indicating a shift in the predominant anomeric forms.[4] While the exact percentage of each isomer at equilibrium is not well-documented for D-lyxose, for aldopentoses in general, the pyranose forms tend to be more stable and thus more abundant in solution compared to the furanose forms.

The relationship between the linear and furanose forms of D-lyxose can be visualized as follows:

References

Unveiling Nature's Rare Sugar: A Technical Guide to D-Lyxose Containing Compounds

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, isolation, and characterization of compounds containing the rare sugar D-lyxose has been compiled for researchers, scientists, and professionals in drug development. This in-depth resource consolidates current knowledge, focusing on the antibiotic Everninomicin D as a primary example, and provides a framework for the discovery and analysis of novel D-lyxose-containing natural products.

D-lyxose, a pentose (B10789219) sugar, is an uncommon component of natural products, making its discovery and characterization a significant endeavor in the field of natural product chemistry. This guide aims to provide a detailed overview of the known sources, biological activities, and the intricate methodologies required for the study of these rare molecules.

Everninomicin D: A Case Study in D-Lyxose-Containing Antibiotics

The most well-documented example of a naturally occurring compound containing D-lyxose is the oligosaccharide antibiotic, Everninomicin D.[1][2][3] Produced by the actinomycete Micromonospora carbonacea, Everninomicin D exhibits potent activity against a range of gram-positive bacteria, including multidrug-resistant strains.[4][5] Its unique mode of action, targeting the bacterial ribosome, has made it a subject of significant interest for the development of new antimicrobial agents.[5][6]

The D-lyxose moiety is part of a trisaccharide unit within Everninomicin D called Evertriose. The structural elucidation of this complex molecule has been a challenging feat, relying on a combination of sophisticated analytical techniques.

Quantitative Data Summary

The biological activity of Everninomicin D and its derivatives has been quantitatively assessed against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for Everninomicin D against key pathogens.

| Bacterial Strain | MIC90% (µg/mL) |

| Streptococcus pneumoniae | 0.1 |

| Streptococcus pyogenes | 0.1 |

| Enterococcus faecalis | 0.2 |

| Enterococcus faecium | 0.39 |

| Clostridium difficile | 0.1 |

| Data sourced from studies on the antimicrobial activity of everninomicin.[7] |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the study of Everninomicin D, from its production to the characterization of its D-lyxose-containing component.

Fermentation and Isolation of Everninomicin D

The production of Everninomicin D is achieved through the fermentation of Micromonospora carbonacea. The isolation of the antibiotic complex from the fermentation broth is a multi-step process involving extraction and chromatographic purification.

1. Fermentation:

-

Microorganism: Micromonospora carbonacea.

-

Culture Media: Specific media formulations are used to optimize the production of everninomicins.[3]

-

Fermentation Conditions: Controlled conditions of temperature, pH, and aeration are maintained throughout the fermentation process.[3]

2. Extraction and Purification:

-

The fermentation broth is typically extracted with a suitable organic solvent.

-

The crude extract is then subjected to a series of chromatographic techniques, such as column chromatography, to separate the different everninomicin components.[1][3]

Structure Elucidation of the D-Lyxose Moiety (Evertriose)

The definitive structure of Evertriose within Everninomicin D was established through a combination of chemical degradation and advanced spectroscopic methods.

1. Chemical Degradation:

-

Hydrolytic cleavage of Everninomicin D yields its constituent monosaccharides, including Evertriose.[8]

2. Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) quadrupole ion-trap tandem mass spectrometry (MS/MS) and fast-atom bombardment mass spectrometry (FAB-MS) have been instrumental in determining the sequence and connectivity of the sugar units.[2][9][10]

-

Sample Preparation: The addition of sodium chloride can facilitate the formation of abundant metal complex ions, which is beneficial for fragmentation analysis as protonation is not readily achieved for these compounds.[2][9]

-

Fragmentation Analysis: Multiple-stage mass analysis (MSn) of the sodiated species provides a series of fragment ions that are specific for the sugar sequence and can reveal ring-opening patterns.[2][9]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: A suite of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed to determine the stereochemistry and establish the linkages between the sugar residues of Evertriose.[11]

-

Sample Preparation: Samples for NMR analysis are typically dissolved in deuterated solvents.

-

Data Analysis: The chemical shifts and coupling constants of the protons and carbons within the D-lyxose unit are compared with known values and used to confirm its identity and conformation.

Visualizing the Biosynthetic Pathway

The biosynthesis of the pentose sugars in Everninomicin D, including the precursor to D-lyxose, is a complex enzymatic process. The following diagram illustrates a simplified workflow for the characterization of enzymes involved in this pathway.

Caption: Workflow for the characterization of EvdS6, a key enzyme in the biosynthesis of pentose sugars in Everninomicin D.[12]

Future Outlook

The study of D-lyxose-containing natural products is a nascent field with significant potential for the discovery of novel bioactive compounds. The methodologies detailed in this guide for Everninomicin D provide a robust framework for the investigation of other rare sugar-containing molecules. As analytical techniques continue to advance, it is anticipated that more D-lyxose glycosides will be identified from diverse natural sources, including marine organisms and other microorganisms, opening new avenues for drug discovery and development.

References

- 1. CHEMISTRY OF ANTIBIOTICS FROM MICROMONOSPORA. 3. ISOLATION AND CHARACTERIZATION OF EVERNINOMICIN D AND B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple-stage mass spectrometric analysis of complex oligosaccharide antibiotics (everninomicins) in a quadrupole ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry of Antibiotics from Micromonospora: III. Isolation and Characterization of Everninomicin D and Everninomicin B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbiological characterization of everninomicins B and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methyltransferase Contingencies in the Pathway of Everninomicin D Antibiotics and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Everninomicin, a new oligosaccharide antibiotic: its antimicrobial activity, post-antibiotic effect and synergistic bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of evertetrose and everninonitrose - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of New Everninomicin Analogs from a Marine-Derived Micromonospora sp. by Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On the origins of pentose sugars in everninomicin D biosynthesis | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

In-Depth Technical Guide to the Stereochemistry and Anomeric Configuration of alpha-D-Lyxofuranose

For researchers, scientists, and professionals in drug development, a precise understanding of the stereochemical and anomeric properties of monosaccharides is paramount for designing molecules with specific biological activities. This guide provides a detailed technical overview of alpha-D-Lyxofuranose, a pentose (B10789219) sugar of interest in various biochemical contexts.

Stereochemistry of D-Lyxofuranose

D-Lyxofuranose is a five-carbon aldose (a pentose) that exists in a furanose form, meaning it forms a five-membered ring structure. The stereochemistry of D-lyxose, the parent aldose, dictates the specific arrangement of its hydroxyl groups. In the Fischer projection of D-lyxose, the hydroxyl groups on carbons 2, 3, and 4 are oriented to the left, right, and right, respectively.

Upon cyclization to form the furanose ring, the stereochemistry of these carbons is preserved. The systematic IUPAC name for this compound is (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol. This nomenclature precisely defines the absolute configuration at each chiral center within the furanose ring.

Anomeric Configuration of this compound

The formation of the cyclic hemiacetal from the open-chain form of D-lyxose creates a new chiral center at carbon 1 (C1), known as the anomeric carbon. The orientation of the hydroxyl group at this position determines whether the anomer is alpha (α) or beta (β).

In This compound , the anomeric hydroxyl group at C1 is positioned on the opposite side of the ring from the -CH₂OH group at carbon 4 (C4). This trans relationship is the defining characteristic of the alpha anomer in the D-series of furanoses.

Conformational Analysis

The five-membered furanose ring is not planar and exists in a dynamic equilibrium of various puckered conformations, most commonly described as envelope (E) and twist (T) forms. The exact conformation of this compound and its derivatives can be influenced by substituents and the solvent environment. Computational studies on methyl α-D-lyxofuranoside have explored its conformational space, revealing multiple stable conformers with different internal hydrogen bonding patterns.

Quantitative Data: NMR Spectroscopy

| Nucleus | Chemical Shift (ppm) in D₂O |

| ¹³C NMR of Methyl α-D-lyxofuranoside | |

| C1 | 103.8 |

| C2 | 76.8 |

| C3 | 74.9 |

| C4 | 80.7 |

| C5 | 61.5 |

| OCH₃ | 55.4 |

Note: Data corresponds to methyl α-D-lyxofuranoside. Chemical shifts can vary slightly depending on experimental conditions.

Experimental Protocols: Synthesis of Furanosides

The synthesis of specific furanosides often involves the protection of hydroxyl groups, followed by glycosylation and deprotection steps. While a specific protocol for the direct synthesis of this compound is not detailed here, a general method for the synthesis of a xylofuranoside derivative is provided as a representative example of furanoside synthesis.

Example Protocol: Stereocontrolled Synthesis of α-Xylofuranosides

This protocol describes a general procedure for glycosylation reactions to form xylofuranosides.

Materials:

-

Donor (e.g., a protected thio-xylofuranoside)

-

Acceptor (an alcohol)

-

Diethyl ether (Et₂O)

-

4 Å molecular sieves

-

N-Iodosuccinimide (NIS)

-

Silver trifluoromethanesulfonate (B1224126) (AgOTf)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Brine

Procedure:

-

A mixture of the donor (1.7 mmol) and the acceptor (1 mmol) is prepared in Et₂O.

-

4 Å molecular sieves (200 mg) are added to the mixture at room temperature.

-

After stirring for 1 hour, NIS (2.5 mmol) and AgOTf (0.25 mmol) are added.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After stirring for 2 hours at room temperature, the reaction is quenched by the addition of Et₃N.

-

The solution is diluted with CH₂Cl₂ and filtered through Celite.

-

The filtrate is washed with saturated aqueous Na₂S₂O₃ and brine.

-

The organic layer is dried, filtered, and concentrated to yield the crude product, which is then purified by chromatography.

Visualization of Stereochemistry and Anomeric Configuration

The following diagram illustrates the relationship between the open-chain Fischer projection of D-lyxose and the cyclized Haworth projection of this compound.

Caption: Fischer to Haworth projection of this compound.

The Biological Significance of alpha-D-Lyxofuranose: A Technical Guide for Researchers

Abstract

alpha-D-Lyxofuranose, a furanose form of the rare pentose (B10789219) sugar D-lyxose, is a molecule of significant interest not for a direct biological role within organisms, but as a crucial stereospecific building block in the synthesis of pharmacologically active nucleoside analogs. This technical guide delineates the current understanding of this compound, focusing on its application in antiviral drug discovery, the metabolic context of its parent sugar D-lyxose, and relevant experimental methodologies. While the free monosaccharide does not appear to have a defined endogenous function, its synthetic derivatives have demonstrated notable therapeutic potential.

Introduction: The Limited Direct Biological Role of this compound

Extensive investigation into the biological role of this compound has revealed a notable absence of direct involvement in the core metabolic or signaling pathways of most organisms. D-lyxose, its parent aldopentose, is itself a rare sugar, found infrequently in nature, primarily as a constituent of some bacterial glycolipids.[1] However, the specific alpha-furanose configuration is not commonly reported in natural glycoconjugates. The primary significance of this compound, therefore, lies in its utility as a chiral precursor in the chemical synthesis of nucleoside analogs with therapeutic properties.

Application in Antiviral Nucleoside Synthesis

The unique stereochemistry of this compound makes it a valuable starting material for the synthesis of nucleoside analogs with antiviral activity. The orientation of the hydroxyl groups on the furanose ring influences the three-dimensional structure of the resulting nucleoside, which in turn affects its interaction with viral and cellular enzymes.

Antiviral Activity of alpha-D-Lyxofuranosyl Nucleosides

A key example of the therapeutic potential of this compound derivatives is 9-alpha-D-lyxofuranosyladenine , which has demonstrated activity against Herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) both in vitro and in vivo.[2] Additionally, various 2-substituted alpha-D- and alpha-L-lyxofuranosyl benzimidazole (B57391) derivatives have shown efficacy against human cytomegalovirus (HCMV).[3]

The general mechanism of action for such nucleoside analogs involves intracellular phosphorylation to the triphosphate form by viral or cellular kinases. This triphosphate analog can then act as a competitive inhibitor or a chain terminator of viral DNA or RNA polymerases, thereby halting viral replication.[4]

Quantitative Antiviral Activity Data

The following table summarizes the available quantitative data on the antiviral efficacy of various lyxofuranosyl nucleoside derivatives.

| Compound | Virus | Assay Type | Endpoint | Value (µM) | Reference |

| 5-deoxy-alpha-L-lyxofuranosyl benzimidazole (2-halogen derivatives) | HCMV (Towne) | Plaque Assay | IC50 | 0.2 - 0.4 | [3] |

| 5-deoxy-alpha-L-lyxofuranosyl benzimidazole (2-halogen derivatives) | HCMV (Towne) | Yield Reduction Assay | IC90 | 0.2 - 2 | [3] |

| alpha-L-lyxofuranosyl benzimidazole (2-isopropylamino/cyclopropylamino derivatives) | HCMV (Towne) | Plaque Assay | IC50 | 60 - 100 | [3] |

| alpha-L-lyxofuranosyl benzimidazole (2-isopropylamino/cyclopropylamino derivatives) | HCMV (Towne) | Yield Reduction Assay | IC90 | 17 - 100 | [3] |

Metabolic Pathway of D-Lyxose

While this compound itself is not a direct participant in major metabolic pathways, its parent sugar, D-lyxose, can be metabolized by some microorganisms. The key enzyme in this process is D-lyxose isomerase (EC 5.3.1.15), which catalyzes the reversible isomerization of D-lyxose to D-xylulose.[5] D-xylulose is an intermediate in the pentose phosphate (B84403) pathway, a central route for the synthesis of nucleotides and NADPH.

Quantitative Data for D-Lyxose Isomerase

The kinetic parameters of D-lyxose isomerase have been characterized for enzymes from various microbial sources. The following table presents data for the thermostable D-lyxose isomerase from Thermofilum sp..

| Substrate | Vmax (U/mg) | Km (mM) | Optimal Temperature (°C) | Optimal pH | Reference |

| D-Lyxose | 338 | 74 | >95 | 7.0 | [4] |

Experimental Protocols

General Protocol for In Vitro Antiviral Plaque Reduction Assay

This protocol provides a general framework for assessing the antiviral activity of compounds like 9-alpha-D-lyxofuranosyladenine against HSV-1.

-

Cell Culture: Plate susceptible cells (e.g., Vero cells) in 6-well plates and grow to confluence.

-

Virus Preparation: Prepare serial dilutions of the virus stock in a serum-free medium.

-

Infection: Remove the growth medium from the cells and infect with the virus dilutions for 1-2 hours at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing a gelling agent (e.g., methylcellulose) and varying concentrations of the test compound.

-

Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

-

Staining and Counting: Fix the cells with a suitable fixative (e.g., methanol) and stain with a solution like crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the untreated virus control. Determine the IC50 value, which is the concentration of the compound that inhibits plaque formation by 50%.

General Protocol for D-Lyxose Isomerase Activity Assay

This protocol is based on the colorimetric determination of the ketose (D-xylulose) produced from the aldose (D-lyxose).[4]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

50 mM Bis-Tris buffer (pH 7.0)

-

1 mM MnCl2

-

50 mM D-lyxose

-

Purified D-lyxose isomerase enzyme solution

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 95°C for the Thermofilum sp. enzyme) for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by placing the tube on ice or by adding a quenching agent.

-

Colorimetric Detection (Cysteine-Carbazole Method): a. To an aliquot of the reaction mixture, add sulfuric acid. b. Add cysteine hydrochloride solution and incubate. c. Add carbazole (B46965) solution and incubate to allow color development.

-

Spectrophotometry: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm).

-

Quantification: Determine the concentration of D-xylulose produced by comparing the absorbance to a standard curve generated with known concentrations of D-xylulose.

-

Enzyme Activity Calculation: Calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Conclusion

While this compound does not appear to possess a direct, intrinsic biological role in the organisms studied to date, its significance to biological and medicinal chemistry is undeniable. As a stereochemically defined precursor, it provides access to a class of nucleoside analogs with potent antiviral activities. Future research in this area will likely continue to focus on the synthesis of novel alpha-D-lyxofuranosyl derivatives and the elucidation of their precise mechanisms of action to develop more effective therapeutic agents. Further exploration of the glycomes of diverse microorganisms may yet reveal a natural biological role for this rare sugar.

References

- 1. Lysine for Herpes Simplex Prophylaxis: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic synthesis and biological evaluation of alpha- and beta-D-lyxofuranosyl nucleosides of the five naturally occurring nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intranasal challenge of mice with herpes simplex virus: an experimental model for evaluation of the efficacy of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of inhibition of herpesvirus growth by 2'-5'-linked trimer of 9-beta-D-xylofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pentose: A Technical Guide to the Discovery and Isolation of D-Lyxose from Natural Sources

For Immediate Release

A comprehensive technical guide detailing the discovery and isolation of the rare sugar D-lyxose from its natural microbial sources. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing historical context, detailed experimental protocols, and quantitative data to facilitate further research and application of this unique monosaccharide.

D-lyxose, a C-2 epimer of D-xylose, is a rare aldopentose that has garnered interest in the scientific community for its potential applications in medicinal chemistry and as a building block for novel therapeutic agents. Unlike its more abundant counterparts, D-lyxose is not widespread in nature, and its discovery and isolation have been a subject of scientific investigation for decades. This whitepaper elucidates the journey of D-lyxose from its initial identification in a bacterial exopolysaccharide to the methods for its isolation and purification.

Discovery in a Microbial Glycan

The first significant report of D-lyxose as a constituent of a natural polymer dates back to the mid-20th century. In a seminal 1966 paper, Gorin and Spencer detailed the composition of an exocellular phosphonomannan produced by the yeast Trichosporon aculeatum. Through meticulous chemical analysis, they identified D-lyxose as a component of this complex polysaccharide, marking a pivotal moment in the study of rare sugars.

Subsequent research has identified D-lyxose in other microbial sources. Notably, a D-glucan produced by the bacterium Curtobacterium flaccumfaciens has also been found to contain D-lyxose residues. These discoveries have established that the primary natural sources of D-lyxose are microbial exopolysaccharides, where it exists as a component of a larger polymer.

Isolation and Purification: A Multi-Step Process

The isolation of D-lyxose from its natural microbial sources is a meticulous process that involves several key stages: cultivation of the microorganism, extraction of the exopolysaccharide, hydrolysis of the polysaccharide to its constituent monosaccharides, and finally, the chromatographic separation and purification of D-lyxose.

Experimental Protocols

1. Cultivation of Microorganism and Production of Exopolysaccharide:

The process begins with the cultivation of the D-lyxose-containing microorganism, such as Trichosporon aculeatum or Curtobacterium flaccumfaciens, in a suitable liquid medium. The composition of the medium and the culture conditions are optimized to maximize the production of the target exopolysaccharide.

-

Medium Composition: A typical medium includes a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential mineral salts.

-

Culture Conditions: The microorganism is cultured under controlled conditions of temperature, pH, and aeration for a specific duration to allow for sufficient growth and exopolysaccharide secretion.

2. Extraction and Purification of the Exopolysaccharide:

Once the fermentation is complete, the exopolysaccharide is extracted from the culture broth.

-

Cell Removal: The bacterial or yeast cells are removed from the culture broth by centrifugation or filtration.

-

Precipitation: The exopolysaccharide is precipitated from the cell-free supernatant by the addition of a water-miscible organic solvent, such as ethanol (B145695) or acetone.

-

Purification: The crude polysaccharide precipitate is redissolved in water and further purified by dialysis against deionized water to remove low molecular weight impurities. The purified polysaccharide is then obtained by lyophilization (freeze-drying).

3. Hydrolysis of the Exopolysaccharide:

To liberate the constituent monosaccharides, the purified exopolysaccharide is subjected to hydrolysis. Acid hydrolysis is a common method.

-

Acid Hydrolysis: The polysaccharide is treated with a mineral acid, such as sulfuric acid or trifluoroacetic acid, at an elevated temperature. The conditions (acid concentration, temperature, and time) are carefully controlled to ensure complete hydrolysis while minimizing the degradation of the released sugars.

-

Neutralization: Following hydrolysis, the acidic solution is neutralized, typically with barium carbonate or a similar reagent, to precipitate the acid as an insoluble salt, which is then removed by filtration.

4. Chromatographic Separation and Purification of D-Lyxose:

The resulting mixture of monosaccharides in the hydrolysate is then separated to isolate D-lyxose.

-

Column Chromatography: A common technique is column chromatography on a cellulose (B213188) or powdered paper column. The monosaccharides are eluted with a suitable solvent system, such as a mixture of butan-1-ol, ethanol, and water.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by paper chromatography or other techniques to identify those containing D-lyxose.

-

Final Purification: The D-lyxose-containing fractions are pooled, concentrated, and may be further purified by recrystallization to obtain pure, crystalline D-lyxose.

Quantitative Data

The yield of D-lyxose from natural sources is generally low, reflecting its rarity. The following table summarizes representative quantitative data from the isolation process.

| Parameter | Value | Source Organism | Reference |

| Polysaccharide Composition | |||

| D-lyxose | ~5% | Trichosporon aculeatum | Gorin and Spencer, 1966 |

| D-mannose | Major component | Trichosporon aculeatum | Gorin and Spencer, 1966 |

| Phosphate (B84403) | Present | Trichosporon aculeatum | Gorin and Spencer, 1966 |

| D-lyxose | Present | Curtobacterium flaccumfaciens | Scientific Literature |

| D-glucose | Major component | Curtobacterium flaccumfaciens | Scientific Literature |

| Hydrolysis Conditions | |||

| Acid | 1N Sulfuric Acid | Polysaccharide | General Protocol |

| Temperature | 100°C | Polysaccharide | General Protocol |

| Time | 4-6 hours | Polysaccharide | General Protocol |

| Chromatography | |||

| Stationary Phase | Cellulose or Powdered Paper | Monosaccharide Mixture | General Protocol |

| Mobile Phase | Butan-1-ol:Ethanol:Water | Monosaccharide Mixture | General Protocol |

Visualizing the Workflow

The logical flow of the discovery and isolation of D-lyxose from a natural source can be visualized as a multi-stage process, from the initial identification of a potential microbial source to the final purification of the rare sugar.

Biological Significance and Future Perspectives

Currently, specific signaling pathways dedicated to D-lyxose are not well-documented, likely due to its low natural abundance. It is hypothesized that D-lyxose, once assimilated, may enter into central metabolic pathways, such as the pentose (B10789219) phosphate pathway, potentially after isomerization to D-xylulose. The metabolism of D-lyxose in various organisms remains an active area of research.

The development of efficient methods for the production of D-lyxose, either through optimized isolation from natural sources or through biotechnological approaches, is crucial for unlocking its full potential. As a rare sugar, D-lyxose holds promise for the synthesis of novel pharmaceuticals, including antiviral and anticancer agents, and as a valuable tool for glycobiology research. This guide provides a foundational understanding of the natural origins of D-lyxose and the methodologies for its isolation, paving the way for future innovations in the field.

An In-depth Technical Guide to the Physical Properties of Crystalline alpha-D-Lyxofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Lyxofuranose, a pentose (B10789219) sugar, is a stereoisomer of other biologically relevant furanoses such as ribofuranose and xylofuranose. While D-lyxose itself is a known constituent of certain bacterial glycolipids and has applications as a precursor in the synthesis of various bioactive molecules, detailed physical and chemical data specifically for the crystalline this compound anomer is notably scarce in readily available scientific literature. In aqueous solution, D-lyxose exists as a complex equilibrium mixture of its furanose and pyranose anomers, as well as the open-chain aldehyde form. This guide provides a comprehensive overview of the known physical properties of D-lyxose, offering valuable context for researchers working with this sugar. It also outlines general experimental protocols for the synthesis and crystallization of furanosides, which can be adapted for the specific isolation of the this compound form. The biological significance of D-lyxose and its metabolic pathways are also discussed to provide a broader context for its potential applications in drug development.

Physicochemical Properties

Direct experimental data for crystalline this compound is limited. The majority of available data pertains to D-lyxose, which in its solid, crystalline state is typically a mixture of its various isomeric forms. In solution, these forms are in a dynamic equilibrium. The properties of this equilibrium mixture are summarized below.

General Properties

This compound is a monosaccharide with the chemical formula C5H10O5 and a molecular weight of 150.13 g/mol .[1][2] It is one of the anomers of D-lyxose, a five-carbon sugar (pentose) with an aldehyde group (aldose). In its crystalline form, D-lyxose is typically a white, odorless, crystalline solid.[3]

Tabulated Physical Properties of D-Lyxose

The following table summarizes the available quantitative data for D-lyxose. It is important to note that these values represent the equilibrium mixture of anomers and not specifically the isolated crystalline this compound.

| Property | Value | Notes and References |

| Melting Point | 108-112 °C | This is a range for D-lyxose, which exists as a mixture of anomers.[4] |

| Specific Optical Rotation ([α]D) | Initial: +5.8° Equilibrium: -13.5° (in water) | The initial value is for the crystalline mixture, which then mutarotates in solution to an equilibrium value.[5] The sign and magnitude of rotation are dependent on the anomeric composition. |

| Solubility | Readily soluble in water. | D-lyxose is highly polar due to its hydroxyl groups.[3] |

| Appearance | White crystalline powder. | [3][6] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and crystallization of this compound are not readily found in the literature. However, general methods for the preparation of furanosides and the crystallization of sugars can be adapted.

Synthesis of D-Lyxofuranose Derivatives

The synthesis of furanosides often involves the protection of hydroxyl groups, followed by glycosylation and subsequent deprotection. A common starting material is D-lyxose.

Protocol Outline for the Synthesis of a Generic Methyl D-Lyxofuranoside:

-

Protection of D-Lyxose: D-lyxose is treated with a protecting group reagent, such as acetone (B3395972) in the presence of an acid catalyst, to form an isopropylidene derivative. This directs the subsequent reactions to specific hydroxyl groups.

-

Glycosylation: The protected lyxose derivative is then reacted with a glycosyl donor, for example, methanol (B129727) in the presence of an acid catalyst, to form the methyl glycoside. This reaction can yield a mixture of alpha and beta anomers.

-

Separation of Anomers: The resulting anomeric mixture is typically separated using chromatographic techniques, such as column chromatography on silica (B1680970) gel.

-

Deprotection: The protecting groups are removed to yield the final methyl D-lyxofuranoside.

Crystallization of Furanosides

The crystallization of sugars is often challenging due to their high solubility and tendency to form syrups. The following are general techniques that can be applied.

Protocol for Crystallization:

-

Solvent Selection: A suitable solvent system is crucial. This is often a mixture of a good solvent (e.g., water, methanol) and a poor solvent (e.g., ethanol, isopropanol, acetone). The goal is to find a system where the sugar is soluble at a higher temperature and less soluble at a lower temperature.

-

Dissolution: The purified this compound syrup is dissolved in a minimal amount of the hot "good" solvent.

-

Inducing Crystallization: The "poor" solvent is slowly added to the solution until it becomes slightly turbid. The solution is then allowed to cool slowly and undisturbed. Seeding with a small crystal, if available, can promote crystallization.

-

Crystal Growth: The solution is left at a low temperature (e.g., 4 °C) for an extended period to allow for the growth of crystals.

-

Isolation: The crystals are isolated by filtration, washed with a cold solvent, and dried under vacuum.

Caption: General workflow for the synthesis and crystallization of a furanoside.

Biological Significance and Signaling Pathways

Direct involvement of this compound in specific signaling pathways has not been extensively documented. However, D-lyxose and its metabolites are of biological interest.

D-Lyxose Metabolism

D-lyxose can be metabolized by some microorganisms through the pentose phosphate (B84403) pathway. The initial step often involves the isomerization of D-lyxose to D-xylulose, catalyzed by D-lyxose isomerase.[7][8] D-xylulose-5-phosphate is a key intermediate in the pentose phosphate pathway, which plays a central role in the metabolism of carbohydrates and the production of NADPH and precursors for nucleotide biosynthesis.[9]

Caption: Simplified metabolic entry of D-lyxose into the pentose phosphate pathway.

Role in Drug Development

D-lyxose serves as a chiral precursor in the synthesis of various biologically active molecules, including nucleoside analogs with potential antiviral or anticancer properties.[10] The specific stereochemistry of D-lyxose makes it a valuable building block for creating complex molecules with defined three-dimensional structures, which is critical for their interaction with biological targets.

Conclusion

While specific physical data for crystalline this compound is not widely available, this guide provides a comprehensive overview of the properties of the parent sugar, D-lyxose, and outlines general methodologies for the synthesis and crystallization of the furanose anomer. The biological context of D-lyxose metabolism and its utility as a synthetic precursor highlight the potential importance of its individual anomers in biochemical research and drug development. Further research is warranted to fully characterize the physical properties of crystalline this compound to facilitate its application in these fields.

References

- 1. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Page loading... [guidechem.com]

- 4. D-LYXOSE | 1114-34-7 [chemicalbook.com]

- 5. Solved Table 1: Specific Optical Rotation, [a] in Degrees of | Chegg.com [chegg.com]

- 6. labiostring.com [labiostring.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

Conformational Analysis of Lyxofuranose Rings: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The five-membered furanose ring, a fundamental component of numerous biologically significant molecules including nucleic acids and bacterial polysaccharides, exhibits considerable conformational flexibility. This inherent mobility is critical to its function, influencing molecular recognition, reactivity, and biological activity. Among the pentofuranoses, the lyxofuranose ring presents a unique conformational landscape. This technical guide provides a comprehensive overview of the principles and methodologies employed in the conformational analysis of lyxofuranose rings. We delve into the primary experimental techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—and the computational approaches, particularly Density Functional Theory (DFT), used to elucidate the three-dimensional structures and dynamic behavior of these sugar moieties. Detailed experimental protocols, quantitative data analysis, and logical workflows are presented to equip researchers with the necessary tools for rigorous conformational assessment.

Introduction to Furanose Ring Conformation

Unlike the more rigid six-membered pyranose rings, which predominantly adopt chair conformations, five-membered furanose rings are characterized by a continuous spectrum of conformations described by the concept of pseudorotation. This flexibility arises from the low energy barriers between a series of puckered forms, which can be visualized on a pseudorotational wheel. The conformation of a furanose ring can be precisely defined by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm).

The pseudorotation cycle encompasses a series of envelope (E) and twist (T) conformations. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three. For furanose rings, specific conformations are often designated by the atom that is maximally displaced from the mean plane and whether it is displaced on the same side ('endo') or the opposite side ('exo') as the C5' substituent.

The two most populated conformational regions for furanose rings are the North (N-type) and South (S-type) hemispheres of the pseudorotational wheel.

-

North (N) Conformations: Characterized by a C3'-endo pucker.

-

South (S) Conformations: Characterized by a C2'-endo pucker.

The equilibrium between these N and S conformers is a key determinant of the overall shape of molecules containing furanose rings and is crucial for their biological function.

Experimental Determination of Lyxofuranose Conformation

The solution and solid-state conformations of lyxofuranose rings are primarily determined by NMR spectroscopy and X-ray crystallography, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. For furanose rings, the analysis of three-bond proton-proton coupling constants (³JHH) provides detailed information about the dihedral angles between adjacent protons, which are directly related to the ring's pucker.

The relationship between the vicinal coupling constant (³JHH) and the dihedral angle (Φ) is described by the Karplus equation:

³JHH = A cos²(Φ) + B cos(Φ) + C

where A, B, and C are empirically derived parameters. By measuring the ³JHH values from an NMR spectrum, the corresponding dihedral angles can be estimated, and thus the ring's conformation can be inferred.

Quantitative Data:

The following table summarizes typical ³JHH coupling constants for methyl α-D-lyxofuranoside in its primary North and South conformations in solution. These values are essential for conformational analysis using software such as PSEUROT.

| Coupling Constant | North (N) Conformer (Hz) | South (S) Conformer (Hz) |

| ³J(H1, H2) | 1.0 - 2.0 | 5.0 - 7.0 |

| ³J(H2, H3) | 4.0 - 6.0 | 0.5 - 2.0 |

| ³J(H3, H4) | 6.0 - 8.0 | 3.0 - 5.0 |

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a lyxofuranose-containing compound, the precise coordinates of each atom can be determined. From these coordinates, the endocyclic dihedral angles of the furanose ring can be calculated, providing an unambiguous determination of its conformation in the crystal lattice.

Quantitative Data:

The following table presents the endocyclic dihedral angles for methyl α-D-lyxofuranoside as determined by X-ray crystallography (CCDC 112951).[1] These values define the specific envelope conformation of the ring in the solid state.

| Dihedral Angle | Value (°) |

| C1-C2-C3-C4 | -28.9 |

| C2-C3-C4-O4 | 12.1 |

| C3-C4-O4-C1 | 9.3 |

| C4-O4-C1-C2 | -23.5 |

| O4-C1-C2-C3 | 31.0 |

Computational Analysis of Lyxofuranose Conformation

Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the conformational landscape of furanose rings. These methods allow for the calculation of the relative energies of different conformers and the energy barriers between them, providing a detailed understanding of the ring's flexibility.

Workflow for Conformational Analysis:

The following diagram illustrates a typical workflow for the computational analysis of lyxofuranose ring conformation.

Integrated Conformational Analysis

A comprehensive understanding of lyxofuranose ring conformation is best achieved by integrating experimental and computational data. The workflow below illustrates this integrated approach.

Detailed Experimental Protocols

NMR Spectroscopic Analysis

Objective: To determine the ³JHH coupling constants of a lyxofuranoside in solution.

Materials:

-

Lyxofuranoside sample (5-10 mg)

-

Deuterated solvent (e.g., D₂O, CD₃OD)

-

NMR tube

-

High-field NMR spectrometer (≥ 500 MHz)

Procedure:

-

Sample Preparation: Dissolve the lyxofuranoside sample in the chosen deuterated solvent in an NMR tube.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and signal dispersion.

-

Acquire a two-dimensional ¹H-¹H Correlation SpectroscopY (COSY) spectrum. This experiment is crucial for identifying which protons are coupled to each other.

-

If significant signal overlap is present, a two-dimensional Total Correlation SpectroscopY (TOCSY) experiment can be beneficial to identify all protons within a spin system.

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign the proton resonances based on their chemical shifts, multiplicities, and cross-peaks in the COSY spectrum.

-

Carefully measure the ³JHH coupling constants from the fine splitting of the signals in the high-resolution ¹H spectrum. The COSY cross-peak fine structure can also aid in this analysis.

-

X-ray Crystallographic Analysis

Objective: To determine the solid-state conformation of a lyxofuranoside.

Materials:

-

Purified lyxofuranoside sample

-

Crystallization solvents

-

Crystallization plates (e.g., sitting or hanging drop vapor diffusion)

-

Single-crystal X-ray diffractometer

Procedure:

-

Crystallization:

-

Screen for crystallization conditions by varying parameters such as solvent, precipitant, temperature, and pH. Vapor diffusion is a commonly used method.

-

Grow single crystals of suitable size and quality for X-ray diffraction (typically > 0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a single crystal on the goniometer of the X-ray diffractometer.

-

Cool the crystal in a stream of liquid nitrogen to minimize radiation damage.

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and reflection intensities.

-

Solve the phase problem to generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the atomic coordinates and other parameters against the experimental data to obtain the final crystal structure.

-

-

Data Analysis:

-

Extract the final atomic coordinates from the refined structure.

-

Calculate the endocyclic dihedral angles of the lyxofuranose ring to determine its precise conformation.

-

Density Functional Theory (DFT) Calculations

Objective: To computationally model the conformational landscape of a lyxofuranose ring.

Software:

-

Gaussian, ORCA, or other quantum chemistry software package.

-

GaussView, Avogadro, or other molecular visualization software.

Procedure:

-

Initial Structure Generation: Create an initial 3D structure of the lyxofuranoside. The crystal structure, if available, is an excellent starting point.

-

Conformational Search (Optional but Recommended): For a thorough exploration, perform an initial conformational search using a less computationally expensive method like molecular mechanics (e.g., with the GLYCAM force field) to identify a set of low-energy conformers.

-

Geometry Optimization:

-

For each low-energy conformer (or for specific target conformations like envelope and twist forms), perform a full geometry optimization using DFT. A common and reliable level of theory is B3LYP with the 6-31G* basis set.

-

The optimization should be performed in the gas phase or with an implicit solvent model (e.g., PCM) to simulate solution conditions.

-

-

Frequency Calculation:

-

Perform a frequency calculation on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

The frequency calculation also provides the zero-point vibrational energy and thermal corrections to the electronic energy.

-

-

Energy Analysis:

-

Compare the relative energies (including thermal corrections) of the stable conformers to determine their predicted populations according to the Boltzmann distribution.

-

-

NMR Parameter Calculation (Optional):

-

For the optimized geometries, calculate NMR parameters such as ³JHH coupling constants. This allows for a direct comparison with experimental NMR data and serves as a validation of the computational model.

-

Conclusion

The conformational analysis of lyxofuranose rings is a multifaceted endeavor that requires a synergistic approach, combining high-resolution experimental data with robust computational modeling. NMR spectroscopy provides insights into the dynamic equilibrium of conformers in solution, while X-ray crystallography offers a precise snapshot of the solid-state structure. DFT calculations complement these techniques by providing a detailed map of the potential energy surface, revealing the relative stabilities of different puckered forms and the energetic pathways for their interconversion. A thorough understanding of the conformational preferences of lyxofuranose rings is paramount for elucidating the structure-function relationships of the many vital biomolecules in which they are found, and it is a critical component in the rational design of novel therapeutics.

References

An In-depth Analysis of the Anomeric Stability of D-Lyxofuranose

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the factors governing the relative stability of α-D-lyxofuranose and β-D-lyxofuranose. While D-lyxose predominantly exists in the more stable pyranose form in aqueous solution, understanding the conformational preferences of the less abundant furanose isomers is critical for applications in drug design and chemical biology. This document synthesizes theoretical principles of carbohydrate stereochemistry, available quantitative data, and detailed experimental methodologies to elucidate the stability relationship between the two furanose anomers. Key determinants, including the anomeric effect, steric hindrance from syn-axial hydroxyl groups, and intramolecular hydrogen bonding, are discussed. Methodologies for the experimental quantification of anomeric equilibria using Nuclear Magnetic Resonance (NMR) spectroscopy are detailed, and relevant metabolic pathways are visualized.

Introduction to D-Lyxose and Anomeric Forms

D-Lyxose is an aldopentose, a five-carbon sugar, that plays a role in various biological contexts, including as a component of bacterial glycolipids. Like other aldoses, D-lyxose exists in equilibrium between its open-chain aldehyde form and cyclic hemiacetal structures. These cyclic forms can be six-membered rings (pyranoses) or five-membered rings (furanoses). The formation of the cyclic hemiacetal creates a new stereocenter at the anomeric carbon (C1), resulting in two distinct diastereomers known as anomers: alpha (α) and beta (β).

The orientation of the hydroxyl group at the anomeric carbon relative to the C4 substituent in the Haworth projection determines the anomer. In the case of D-sugars, the α-anomer has the anomeric hydroxyl group on the opposite side of the ring from the CH₂OH group (at C4), while the β-anomer has it on the same side. The relative stability of these anomers is dictated by a complex interplay of stereoelectronic and conformational effects. While the pyranose form of D-lyxose is thermodynamically favored in solution, the furanose ring, with its inherent flexibility, is a crucial structural motif in many biologically important molecules, most notably nucleic acids (containing the related sugar, D-ribose). Therefore, a thorough understanding of the stability of D-lyxofuranose anomers is of significant interest.

Conformational Analysis and Stereochemical Factors

The stability of the α- and β-anomers of D-lyxofuranose is primarily influenced by three major factors:

-

The Anomeric Effect: This stereoelectronic effect generally favors the axial orientation of an electronegative substituent at the anomeric carbon in a pyranose ring. In furanose rings, the anomeric effect stabilizes conformations where there is an anti-periplanar arrangement between a lone pair on the ring oxygen and the anti-bonding orbital (σ*) of the anomeric C-O bond. This effect typically stabilizes the α-anomer.

-

Steric Hindrance: The furanose ring is not planar and adopts puckered "envelope" or "twist" conformations to minimize torsional strain. In D-lyxose, the hydroxyl groups at C2 and C3 are in a syn (cis) configuration. This arrangement can lead to significant steric repulsion, particularly in the α-anomer where the C1 hydroxyl is also on the same side as the C2 hydroxyl. This 1,2-cis interaction can destabilize the α-anomer.

-

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl groups in D-lyxofuranose allows for the formation of intramolecular hydrogen bonds. Computational studies on methyl α-D-lyxofuranoside have shown that the most stable gas-phase conformers are those that are stabilized by multiple internal hydrogen bonds. The potential for these hydrogen bonds to stabilize or destabilize a particular anomer depends on the specific ring pucker and the resulting orientation of the hydroxyl groups.

In aqueous solution, the situation is further complicated by solvation effects, where intermolecular hydrogen bonding with water molecules can disrupt intramolecular hydrogen bonds and alter the energetic landscape.

Thermodynamic Stability and Equilibrium Data

While extensive quantitative data on the anomeric equilibrium of D-lyxose in its pyranose form is available, there is a notable lack of published experimental data specifically quantifying the equilibrium distribution of the α-D-lyxofuranose and β-D-lyxofuranose anomers in solution. The furanose forms of D-lyxose are present in very low concentrations at equilibrium, making their quantification challenging.

However, data for the dominant pyranose forms provide context.

| Anomer Form | Conformation | Percentage in D₂O at 298 K (%)[1] |

| α-D-Lyxopyranose | ¹C₄ | 46 |

| β-D-Lyxopyranose | ⁴C₁ | 34 |

| α-D-Lyxopyranose | ⁴C₁ | 20 |

| Total α-Pyranose | - | 66 |

| Total β-Pyranose | - | 34 |

Table 1: Anomeric and conformational equilibrium of D-Lyxose in aqueous solution as determined by NMR spectroscopy.[1]

From the data in Table 1, the Gibbs free energy difference (ΔG°) for the pyranose anomerization (β ⇌ α) can be calculated using the formula ΔG° = -RTln(Keq), where Keq = [%α]/[%β].

| Equilibrium | Keq | ΔG° (kJ/mol at 298 K) | More Stable Anomer |

| β-pyranose ⇌ α-pyranose | 1.94 | -1.64 | α-pyranose |

Table 2: Calculated thermodynamic parameters for D-Lyxopyranose anomeric equilibrium.

For the furanose forms, in the absence of direct experimental data, stability must be inferred from theoretical principles. The steric clash between the cis-oriented hydroxyl groups at C1 and C2 in the α-furanose anomer would suggest a degree of destabilization relative to the β-anomer, where these groups are trans. However, the anomeric effect would favor the α-anomer. The balance of these opposing effects, along with the influence of solvation, will ultimately determine the equilibrium position, which remains a subject for further experimental investigation.

Experimental Protocols for Anomer Analysis

The primary method for determining the equilibrium composition of carbohydrate anomers in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. The anomeric protons (H1) of the different cyclic forms resonate at distinct chemical shifts, allowing for their identification and quantification.

Protocol: ¹H NMR Spectroscopy for D-Lyxose Anomer Quantification

-

Sample Preparation:

-

Dissolve a precisely weighed amount of crystalline D-lyxose (e.g., 10-20 mg) in a known volume (e.g., 0.6 mL) of deuterium (B1214612) oxide (D₂O). D₂O is used to avoid a large solvent signal from water in the ¹H spectrum.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period (typically several hours) to ensure that mutarotation has reached equilibrium.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Key parameters include:

-

Temperature: A constant and accurately controlled temperature is crucial (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient. Solvent suppression techniques may be employed to minimize the residual HDO signal.

-

Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ relaxation time of the anomeric protons) is critical for accurate quantification to ensure complete relaxation of the signals between scans.

-

Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Identify the signals corresponding to the anomeric protons (H1) of the α- and β-furanose and pyranose anomers. These signals typically appear in a downfield region of the spectrum (around 4.5-5.5 ppm) and are well-separated.

-

Integrate the area under each anomeric proton signal.

-

The relative percentage of each anomer is calculated by dividing its integral value by the sum of the integrals for all anomeric signals and multiplying by 100.

-

Caption: Experimental workflow for the quantification of D-lyxose anomers using NMR.

Biological Relevance and Metabolic Pathway

D-Lyxose is not as central to metabolism as glucose, but it can be metabolized by certain microorganisms. The key enzyme in its initial metabolism is D-lyxose isomerase. This enzyme catalyzes the reversible isomerization of D-lyxose to the ketose D-xylulose. D-Xylulose is an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for the production of NADPH and the precursor for nucleotide synthesis. The entry of D-lyxose into this central metabolic pathway highlights its biological relevance.

Caption: Metabolic entry of D-lyxose into the Pentose Phosphate Pathway.

Conclusion

The relative stability of α-D-lyxofuranose and β-D-lyxofuranose is governed by a delicate balance of the anomeric effect, which tends to stabilize the α-anomer, and steric repulsions between adjacent syn-hydroxyl groups, which likely destabilize the α-anomer. While the pyranose form of D-lyxose is dominant in solution, with the α-anomer being more stable than the β-anomer, a definitive quantitative measure of the furanose anomeric equilibrium remains to be experimentally determined. The protocols outlined in this guide provide a clear path for future investigations using NMR spectroscopy to resolve this question. A deeper understanding of these subtle conformational preferences is essential for the rational design of lyxose-containing therapeutic agents and for advancing our knowledge of carbohydrate chemistry.

References

Spectroscopic Deep Dive: A Technical Guide to the Characterization of alpha-D-Lyxofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-D-Lyxofuranose, a pentose (B10789219) sugar of significant interest in glycobiology and drug discovery. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition and a logical workflow for the spectroscopic analysis of such carbohydrate compounds.

Spectroscopic Data of D-Lyxose

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of carbohydrates. In solution, D-lyxose exists as an equilibrium mixture of its alpha and beta pyranose and furanose forms.

¹³C NMR Data for D-Lyxose in D₂O

While specific data for the furanose form is limited, the chemical shifts for the more abundant pyranose forms have been reported.[1]

| Carbon Atom | α-D-Lyxopyranose (ppm) | β-D-Lyxopyranose (ppm) |

| C1 | 95.5 | 95.9 |

| C2 | 71.5 | 71.5 |

| C3 | 72.0 | 74.2 |

| C4 | 69.0 | 68.0 |

| C5 | 64.6 | 65.7 |

Note: Data acquired on a 75 MHz spectrometer in D₂O.[1]

¹H NMR Data

In aqueous solution, the anomeric protons of the different isomers of D-lyxose give rise to distinct signals. Studies have shown that D-lyxose in water exists in an equilibrium of its anomers, with the α-anomer being predominant.[2] The anomeric proton (H1) of furanose sugars typically resonates in the region of 5.0-5.5 ppm. The remaining ring protons are usually found in the 3.5-4.5 ppm range. Due to the flexibility of the furanose ring, the coupling constants (J-values) between vicinal protons can vary significantly and are crucial for conformational analysis.

Infrared (IR) Spectroscopy

The IR spectrum of a carbohydrate like this compound is characterized by the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 | O-H stretching (strong, broad) | Strong |

| ~2900 | C-H stretching | Medium |

| ~1460 | O-H bending | Medium |

| 1150-1000 | C-O stretching, C-C stretching | Strong |

| Below 1000 | "Fingerprint" region | Complex |

The broad and intense absorption around 3400 cm⁻¹ is characteristic of the hydroxyl groups. The region between 1150 and 1000 cm⁻¹ is dominated by C-O and C-C stretching vibrations and is often referred to as the "saccharide region." The complex pattern of bands below 1000 cm⁻¹ constitutes the "fingerprint region," which is unique to the molecule and highly sensitive to its specific structure and conformation.

Mass Spectrometry (MS)

Mass spectrometry of underivatized monosaccharides can be challenging due to their low volatility. Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. The expected molecular ion for this compound (C₅H₁₀O₅) would be observed as an adduct with a cation, for example, [M+Na]⁺ at m/z 173.04. Fragmentation patterns would involve the loss of water molecules and cleavage of the sugar ring, providing structural information.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy of Carbohydrates

Sample Preparation:

-

Dissolve 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for its ability to exchange with the hydroxyl protons, simplifying the spectrum.

-

Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift calibration (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

Record the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a controlled temperature (e.g., 298 K).

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

To aid in structural elucidation, two-dimensional experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and TOCSY (Total Correlation Spectroscopy) to identify protons within a spin system are highly recommended.

Data Acquisition (¹³C NMR):

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer experimental time are required compared to ¹H NMR.

-

Two-dimensional heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the carbon and attached proton signals.

FT-IR Spectroscopy of Carbohydrates

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the carbohydrate sample to remove any residual water.

-

Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture to a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance as a function of wavenumber.

Mass Spectrometry of Carbohydrates

Sample Preparation (ESI-MS):

-

Prepare a dilute solution of the carbohydrate sample (e.g., 1-10 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

-

To enhance ionization, a small amount of a salt (e.g., sodium acetate) can be added to promote the formation of sodiated adducts.

Data Acquisition:

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or cation adducts ([M+Na]⁺, [M+K]⁺).

-

For structural analysis, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a carbohydrate such as this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

Unveiling the Energetic Landscape: A Technical Guide to the Thermodynamic Properties of Furanose Sugars in Solution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the thermodynamic properties of furanose sugars in solution, providing a comprehensive resource for understanding the conformational and anomeric equilibria critical to their biological function. Furanose rings, the five-membered cyclic structures of carbohydrates, are fundamental components of nucleic acids and various polysaccharides. Their inherent flexibility, in contrast to the more rigid pyranose forms, results in a complex conformational landscape with significant implications for molecular recognition, reactivity, and drug design.

This guide summarizes key thermodynamic data, details the experimental and computational methodologies used to determine these properties, and provides visual representations of the analytical workflows.

Thermodynamic Landscape of Furanose Sugars

In aqueous solution, furanose sugars exist in a dynamic equilibrium between different anomers (α and β) and a multitude of ring conformations.[1] The thermodynamic stability of these forms is governed by a delicate balance of steric and stereoelectronic effects, including the anomeric and gauche effects, as well as interactions with the solvent.[2] Unlike their six-membered pyranose counterparts, which predominantly adopt stable chair conformations, furanoses exhibit a high degree of flexibility, interconverting between various envelope and twist forms.[2][3]

Anomeric and Conformational Equilibria

The equilibrium distribution of furanose anomers and conformers is dictated by the Gibbs free energy (ΔG°) of each species. This, in turn, is a function of enthalpy (ΔH°) and entropy (ΔS°). While furanoses are generally less thermodynamically stable than the corresponding pyranoses, specific substitutions or environmental conditions can shift this equilibrium.[4] For instance, at elevated temperatures, the population of furanose forms of ribose increases, a phenomenon with potential implications for prebiotic chemistry.[5][6]

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic parameters for the conformational and anomeric equilibria of selected furanose sugars in solution. These data have been primarily determined using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Table 1: Thermodynamic Parameters for D-Ribose Isomerization in Solution [6]

| Species | Parameter | Pure Water | "Hadean" Water |

| β-pyranose | ΔE (kJ/mol) | 0.75 ± 0.01 | 0.39 ± 0.01 |

| η | 6.2 | 4.2 | |

| α-pyranose | ΔE (kJ/mol) | 3.14 ± 0.05 | 0.96 ± 0.02 |

| η | 13.0 | 14.7 | |

| β-furanose | ΔE (kJ/mol) | 29.27 ± 0.47 | 29.88 ± 0.71 |

| η | 13.0 | 14.7 | |

| α-furanose | ΔE (kJ/mol) | 29.27 ± 0.47 | 29.88 ± 0.71 |

| η | 13.0 | 14.7 |

Note: ΔE represents the energy difference relative to the open-chain form, and η is a degeneracy factor related to entropy.

Table 2: Thermodynamic and Kinetic Parameters for the Anomerization of D-2-Pentuloses [7]

| Sugar | Anomer | ΔG⁰ (kJ/mol) | ΔH⁰ (kJ/mol) | ΔS⁰ (J/mol·K) |

| D-Ribulose | α-furanose | - | - | - |

| β-furanose | - | - | - | |

| D-Xylulose | α-furanose | - | - | - |

| β-furanose | - | - | - |

Specific values for ΔG⁰, ΔH⁰, and ΔS⁰ for the interconversion with the acyclic form were determined in the cited study but are not presented in a simple summary table.

Table 3: Thermodynamic Data for Fructose Anomeric Conversion at 298.15 K [8]

| Conversion | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| β-fructopyranose = β-fructofuranose | 3.01 ± 0.2 | 15.2 ± 0.5 | 41 ± 2 |

Experimental and Computational Methodologies

The determination of thermodynamic properties of furanose sugars in solution relies on a synergistic combination of experimental techniques and computational modeling.

Experimental Protocols

2.1.1. Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR is a powerful technique for studying dynamic equilibria. By measuring NMR parameters, such as ³J-coupling constants, at different temperatures, it is possible to determine the populations of different conformers and anomers and subsequently calculate the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for their interconversion.[9]

Detailed Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Use an NMR spectrometer equipped with a variable temperature unit.

-

Select the appropriate spinner (e.g., PEEK or ceramic) for the intended temperature range.[9]

-

Calibrate the probe temperature using a standard sample (e.g., methanol (B129727) for low temperatures, ethylene (B1197577) glycol for high temperatures).

-

-

Data Acquisition:

-

Acquire a series of high-resolution ¹H or ¹³C NMR spectra at different, precisely controlled temperatures.

-

Allow the sample to equilibrate at each temperature for at least 10-20 minutes before acquisition.[9]

-

Acquire spectra in steps of 10-20°C to minimize thermal shock to the probe.[9]

-

At each temperature, perform standard locking, tuning, and shimming procedures.

-

-

Data Analysis:

-

Integrate the signals corresponding to the anomeric protons or carbons of the different furanose forms present in the spectra.

-

The ratio of the integrals gives the equilibrium molar fractions of each species at that temperature.

-

Calculate the equilibrium constant (K) at each temperature.

-

Construct a van 't Hoff plot (ln(K) vs. 1/T). The slope of this plot is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.

-

Calculate the Gibbs free energy change at a standard temperature using the equation: ΔG° = -RTln(K) or ΔG° = ΔH° - TΔS°.

-

2.1.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with chemical reactions, providing a means to determine the enthalpy of processes like mutarotation (the interconversion of anomers).[10][11][12]

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of the pure anomer of the furanose sugar in a well-defined buffer. The buffer composition in the sample cell and the titrant syringe must be identical to minimize heats of dilution.[13]

-

Prepare a solution of a catalyst for mutarotation (e.g., a weak base or acid, depending on the sugar and pH) in the same buffer.

-

Degas all solutions thoroughly to prevent the formation of air bubbles.[14]

-

-

Instrument Setup:

-

Use a high-sensitivity isothermal titration calorimeter.

-

Fill the sample cell with the sugar solution.

-

Fill the injection syringe with the catalyst solution.

-

Equilibrate the instrument at the desired temperature.

-

-

Data Acquisition:

-

Perform an initial injection of the catalyst into the sugar solution to initiate mutarotation.

-

Measure the heat flow as the system returns to equilibrium. The integrated heat peak corresponds to the enthalpy of mutarotation (ΔH°mut).

-

Perform control experiments, such as injecting the catalyst into the buffer alone, to account for heats of dilution.

-

-

Data Analysis:

-

Integrate the heat flow data to obtain the total heat change for the mutarotation process.

-

Normalize the heat change by the moles of sugar in the cell to determine the molar enthalpy of mutarotation.

-

The equilibrium constant (K) can be determined from the final composition of the anomeric mixture, which can be measured by other techniques like NMR or HPLC.

-

The Gibbs free energy (ΔG°) and entropy (ΔS°) of mutarotation can then be calculated using the standard thermodynamic equations.

-

Computational Chemistry

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations (e.g., Density Functional Theory - DFT), are invaluable for exploring the conformational energy landscape of furanose sugars.[2][15] These methods can provide insights into the relative energies of different conformers and the energy barriers for their interconversion.

Visualizing the Workflow and Relationships

The determination of thermodynamic properties of furanose sugars is a multi-faceted process that integrates experimental and computational approaches. The following diagrams illustrate the logical relationships in this process.

Caption: Workflow for determining the thermodynamic properties of furanose sugars.